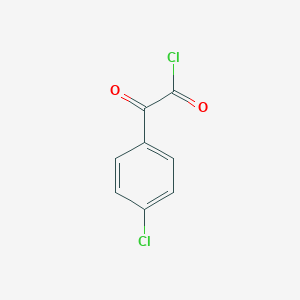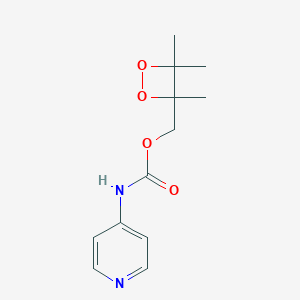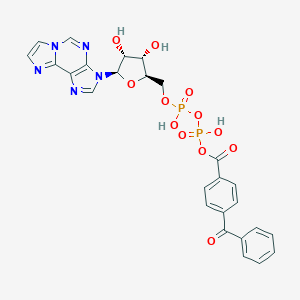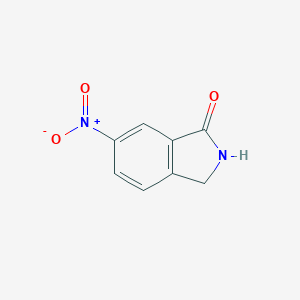
(4-Chlorophenyl)(oxo)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-alpha-oxo-benzeneacetyl chloride is a chemical compound with the molecular formula C8H4Cl2O2. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a chloro group and an oxo group attached to a benzene ring, making it a versatile intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-alpha-oxo-benzeneacetyl chloride can be synthesized through several methods. One common approach involves the chlorination of alpha-oxo-benzeneacetyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-alpha-oxo-benzeneacetyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-alpha-oxo-benzeneacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Hydroxy derivatives.
Oxidation: Complex oxidized products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-alpha-oxo-benzeneacetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of new drug candidates, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxo group can participate in redox reactions, altering the oxidation state of the compound. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical synthesis and research.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-alpha-oxo-benzeneacetyl chloride can be compared with other similar compounds such as:
Benzoyl chloride: Lacks the chloro and oxo groups, making it less reactive in certain substitution and redox reactions.
4-Chlorobenzoyl chloride: Contains a chloro group but lacks the oxo group, limiting its reactivity in redox reactions.
Alpha-oxo-benzeneacetyl chloride: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.
The presence of both chloro and oxo groups in 4-Chloro-alpha-oxo-benzeneacetyl chloride enhances its reactivity and makes it a unique and valuable compound in various chemical processes.
Eigenschaften
CAS-Nummer |
104132-79-8 |
|---|---|
Molekularformel |
C8H4Cl2O2 |
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
InChI-Schlüssel |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Synonyme |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)







![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)




